Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate
Description
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a heterocyclic compound combining a thiophene core substituted with a methyl carboxylate group and a pyrimidine moiety bearing chloro and nitro substituents. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization, as exemplified in the preparation of structurally related compounds (e.g., tert-butyl intermediates) .
Properties
Molecular Formula |
C10H7ClN4O4S |
|---|---|
Molecular Weight |
314.71 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H7ClN4O4S/c1-19-9(16)5-2-3-20-8(5)13-7-6(15(17)18)4-12-10(11)14-7/h2-4H,1H3,(H,12,13,14) |
InChI Key |
BTKNPAWAMPHVDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction is a widely used method to synthesize 2-aminothiophene-3-carboxylates. As demonstrated in the synthesis of analogous compounds (Scheme 3,), methyl cyanoacetate reacts with ketones and elemental sulfur in the presence of a base such as morpholine or diethylamine. For example:
- Reagents : Methyl cyanoacetate, cycloketone (e.g., cyclohexanone), sulfur, morpholine.
- Conditions : Reflux in ethanol (80°C, 6–8 h).
- Yield : 60–75%.
This method produces 2-aminothiophene-3-carboxylates with substituents dictated by the ketone used. For the target compound, a methyl ester is retained at position 3.
Halogenation and Amination
Alternative routes involve halogenation of preformed thiophenes followed by amination. For instance, 5-methylthiophene-3-carboxylate can be chlorinated at position 2 using Cl₂ gas or SOCl₂ in dichloromethane at 0–25°C (Table 1). Subsequent amination with aqueous ammonia or protected amines introduces the amino group.
Table 1: Halogenation Conditions for Thiophene Derivatives
| Halogenating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Cl₂ gas | DCM | 0–25°C | 65–80 | |
| SOCl₂ | Toluene | 40°C | 70 |
Synthesis of 2-Chloro-5-nitropyrimidin-4-amine
Nitration of Pyrimidine Precursors
The nitro group is introduced via electrophilic nitration. Starting from 4-aminopyrimidine, nitration with fuming HNO₃ in H₂SO₄ at 0–5°C yields 5-nitropyrimidin-4-amine. Subsequent chlorination at position 2 using POCl₃ or PCl₅ under reflux (110°C, 4 h) provides 2-chloro-5-nitropyrimidin-4-amine.
Protective Group Strategies
To prevent side reactions during coupling, the amino group on the pyrimidine may be protected as a tert-butoxycarbonyl (Boc) derivative. For example, treatment with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP affords the Boc-protected intermediate, which is stable under subsequent reaction conditions.
Coupling of Thiophene and Pyrimidine Moieties
Nucleophilic Aromatic Substitution (SNAr)
The amino group on the thiophene attacks the electron-deficient C2 position of the chloronitropyrimidine. This reaction requires a base to deprotonate the amine and polar aprotic solvents to stabilize the transition state:
- Reagents : Aminothiophene-3-carboxylate, 2-chloro-5-nitropyrimidin-4-amine, triethylamine (TEA).
- Conditions : DMF or DCM, 60–80°C, 12–24 h.
- Yield : 50–70%.
Example : In Example 50 of, a similar coupling between ethyl(2-aminothiophene-3-carbonyl)carbamate and 4-benzo[b]thiophen-2-yl-5-bromo-pyrimidin-2-amine in DCM with TEA achieved a 65% yield after column chromatography (EtOAc/hexane).
Coupling via Condensation Agents
For less reactive systems, coupling agents like HATU or EDCI activate the pyrimidine’s chloride for amination. This method is particularly useful for sterically hindered substrates:
Purification and Characterization
Crude products are purified via:
- Column chromatography : Silica gel with EtOAc/hexane (1:3 to 1:1).
- Recrystallization : Methanol/ethyl acetate mixtures.
- Washing sequences : Saturated NaHCO₃, brine, and water to remove acidic/byproduct residues.
Characterization Data :
- MS (ESI+) : m/z 357 [M+H]⁺ (calculated for C₁₁H₁₀ClN₅O₄S).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 8.35 (s, 1H, NH), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 3.90 (s, 3H, COOCH₃).
Optimization Challenges and Solutions
Regioselectivity in Pyrimidine Functionalization
The nitro group’s strong electron-withdrawing effect directs chlorination to position 2. However, over-nitration or ring oxidation can occur, necessitating controlled addition of HNO₃ and low temperatures (0–5°C).
Aminothiophene Stability
2-Aminothiophenes are prone to oxidation. Conducting reactions under nitrogen and using antioxidant stabilizers (e.g., BHT) improves yields.
Comparative Analysis of Methods
Table 2: Efficiency of Coupling Strategies
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| SNAr (TEA) | DMF, 80°C, 24 h | 65 | 95 | |
| HATU-mediated | DMF, rt, 8 h | 58 | 98 |
Chemical Reactions Analysis
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiophene-pyrimidine hybrids. Key structural analogues include:
Key Observations :
- Ester Groups : Methyl esters (target compound) generally offer better solubility than ethyl esters (e.g., compound from ).
- Electron-Withdrawing Substituents: The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, whereas cyano or methylthio groups (e.g., ) prioritize electronic modulation over reactivity.
- Amino vs. Nitro Groups: Amino-substituted analogues (e.g., ) are more likely to engage in hydrogen bonding, whereas nitro groups may act as prodrug motifs (reducible to amines in vivo).
Physicochemical Properties
- Molecular Weight: The nitro and chloro groups increase the molecular weight (~340–360 g/mol) compared to simpler amino-thiophenes (~250–300 g/mol).
- Solubility : Methyl esters improve aqueous solubility relative to ethyl or phenyl-substituted analogues .
- Stability : Nitro groups may confer stability under acidic conditions but render the compound susceptible to reduction in biological systems.
Biological Activity
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C12H10ClN4O4S. It features a thiophene ring, a nitropyrimidine moiety, and a carboxylate group, which are significant for its biological interactions.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Microtubule Depolymerization : Similar compounds have shown the ability to depolymerize microtubules, which is critical for disrupting cell division in cancer cells .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative properties against several cancer cell lines, showing promising results in inhibiting cell growth .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antitumor Activity
In a xenograft model using MDA-MB-435 cells, the compound was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss but statistically significant antitumor effects compared to control groups, demonstrating its potential as an anticancer agent .
Case Study 2: Microtubule Targeting Agents
A series of compounds related to this compound were tested for their ability to inhibit tubulin polymerization. The lead compound showed an EC50 value of approximately 19 nM, indicating strong activity against microtubules and subsequent antiproliferative effects in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
